molecular formula C18H18ClN5O2 B2773016 1-(5-chloro-2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034370-03-9

1-(5-chloro-2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No. B2773016
CAS RN: 2034370-03-9
M. Wt: 371.83
InChI Key: UINPZPPGIBPXBN-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications

Environmental Exposure and Effects of Pesticides

  • Exposure in Children : Studies have reported widespread exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in children, indicating chronic environmental exposure. These findings were based on the detection of specific urinary metabolites, which serve as direct indicators of exposure. Research in South Australia and Italy highlighted the presence of these pesticides' metabolites in children's urine, suggesting environmental exposure sources such as agricultural activities and residential proximity to treated areas (Babina et al., 2012); (Bravo et al., 2019).

  • Methodologies for Detection : Research has developed methodologies for detecting pesticide exposure through urinary metabolites, emphasizing the importance of these methods in assessing exposure levels and potential health risks. Studies have quantified metabolites such as 3-phenoxybenzoic acid (3PBA) and 3,5,6-trichloro-2-pyridinol (TCPy), which are markers for PYR and OP pesticide exposure, respectively. These methodologies are crucial for understanding the exposure dynamics and potential health implications of pesticides, including organophosphates and pyrethroids (Filippi et al., 2021); (Trunnelle et al., 2014).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-24-16(7-8-22-24)14-5-3-12(10-20-14)11-21-18(25)23-15-9-13(19)4-6-17(15)26-2/h3-10H,11H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINPZPPGIBPXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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